Thermal Decomposition Endpoint vs. Ni and Zn Mandelates
Under identical TG-DSC conditions in dynamic air atmosphere, anhydrous copper mandelate reaches its final metal oxide residue (CuO) at 355 °C. This is 50 °C lower than the nickel mandelate endpoint (NiO at 405 °C) and 220 °C lower than the zinc mandelate endpoint (ZnO at 575 °C), providing a quantified processing-temperature advantage for applications requiring lower oxide-formation temperatures [1].
| Evidence Dimension | Temperature of final metal oxide residue formation (TG-DSC, air atmosphere) |
|---|---|
| Target Compound Data | 355 °C (final residue: CuO) |
| Comparator Or Baseline | Nickel mandelate: 405 °C (NiO); Zinc mandelate: 575 °C (ZnO) |
| Quantified Difference | ΔT = −50 °C vs. Ni mandelate; ΔT = −220 °C vs. Zn mandelate |
| Conditions | Simultaneous TG-DSC; dynamic air atmosphere; anhydrous solid-state compounds; heating rate standard per published protocol |
Why This Matters
A 50 °C lower oxide-formation temperature relative to the nickel analog directly impacts energy cost and thermal budget in solid-state processing and mixed-metal oxide synthesis routes [1].
- [1] Gomes, D.J.C., Caires, F.J., Lima, L.S., Gigante, A.C., Ionashiro, M. (2012). Thermal behaviour of mandelic acid, sodium mandelate and its compounds with some bivalent transition metal ions. Thermochimica Acta, 535, 16-21. DOI: 10.1016/j.tca.2012.01.012. View Source
